1-ethyl-5-phenyl-1H-imidazole-2-thiol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

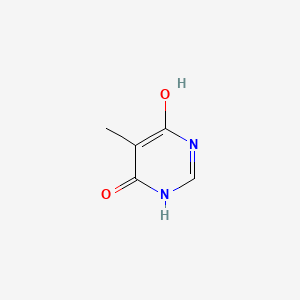

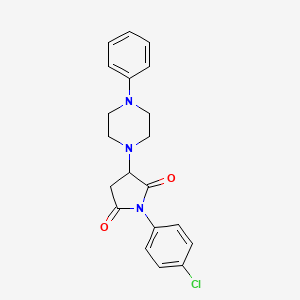

“1-ethyl-5-phenyl-1H-imidazole-2-thiol” is a heterocyclic compound with the molecular formula C11H12N2S and a molecular weight of 204.3 .

Molecular Structure Analysis

The molecular structure of “1-ethyl-5-phenyl-1H-imidazole-2-thiol” consists of an imidazole ring substituted with an ethyl group at the 1-position and a phenyl group at the 5-position . The sulfur atom is attached to the 2-position of the imidazole ring .Physical And Chemical Properties Analysis

“1-ethyl-5-phenyl-1H-imidazole-2-thiol” is a solid substance . More specific physical and chemical properties are not available in the retrieved data.Aplicaciones Científicas De Investigación

Corrosion Inhibition

Research has explored derivatives of 1H-imidazole-2-thiol, such as 1,3,4-oxadiazole derivatives, for their corrosion inhibition properties. Studies show that these derivatives effectively inhibit corrosion in mild steel when exposed to sulfuric acid. The presence of these compounds forms a protective layer on the steel surface, as evidenced by increased charge transfer resistance and corroborated by SEM micrographs. This application is significant in industrial contexts where corrosion prevention is crucial (Ammal, Prajila, & Joseph, 2018).

Biological Activity

Imidazole derivatives, including those structurally related to 1-ethyl-5-phenyl-1H-imidazole-2-thiol, have been synthesized and evaluated for various biological activities. For instance, some studies have focused on synthesizing and characterizing 1-phenyl-1H-tetrazole-5-thiol derivatives, revealing significant antibacterial properties against common pathogens like E. coli and Staphylococcus aureus (Mekky & Thamir, 2019). Another research explored the synthesis of 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives, demonstrating substantial antibacterial and antifungal activities (Rajkumar, Kamaraj, & Krishnasamy, 2014).

Organ-specific Oxidative Stress Reduction

Compounds structurally related to 1-ethyl-5-phenyl-1H-imidazole-2-thiol, such as thiazolo[3,2-b]-1,2,4-triazoles, have been investigated for their potential in preventing ethanol-induced oxidative stress in mouse brain and liver tissues. These studies suggest the potential of these compounds in controlling organ-specific oxidative stress, highlighting their therapeutic relevance (Aktay, Tozkoparan, & Ertan, 2005).

Propiedades

IUPAC Name |

3-ethyl-4-phenyl-1H-imidazole-2-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2S/c1-2-13-10(8-12-11(13)14)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H,12,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQMVYAZFMXJQOM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CNC1=S)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-ethyl-5-phenyl-1H-imidazole-2-thiol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-chloro-2-(methylsulfanyl)-N-[2-({thieno[2,3-d]pyrimidin-4-yl}amino)ethyl]pyrimidine-4-carboxamide](/img/structure/B2357367.png)

![2-[2-(2,3-Dichlorophenyl)hydrazinylidene]propanediamide](/img/structure/B2357372.png)

![2-[3-benzyl-7-(2-methoxyethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]acetohydrazide](/img/structure/B2357379.png)

![N-(2,5-difluorophenyl)-2-{[7-(4-methylphenyl)-5H-pyrrolo[3,2-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B2357380.png)

![2-[2-amino-4-methyl-6-oxo-1(6H)-pyrimidinyl]-N~1~-(4-fluoro-2-methylphenyl)acetamide](/img/structure/B2357381.png)

![(2H-[1,2,4]Triazino[5,6-b]indol-3-ylsulfanyl)-acetic acid](/img/structure/B2357383.png)

![4-butoxy-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide](/img/structure/B2357386.png)